Dihydro Indocyanine Green Sodium Salt

Descripción general

Descripción

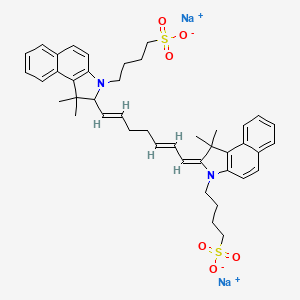

Dihydro Indocyanine Green Sodium Salt (CAS: 1132970-51-4) is a derivative of the near-infrared (NIR) fluorescent dye Indocyanine Green (ICG). Structurally, it is characterized by a partially hydrogenated indole ring system, distinguishing it from the parent ICG compound (C₄₃H₄₇N₂NaO₆S₂, MW: 775 Da) . The compound is primarily utilized in research settings for fluorescence imaging and biochemical studies, with a purity of ≥90% as marketed by suppliers like TRC . Its sodium salt formulation enhances water solubility, a critical feature for in vivo applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Indocyanine Green Sodium Salt involves the condensation of 1,1-dimethyl-3-(4-sulfobutyl)-2,3-dihydro-1H-benz[e]indole with 2,4,6-heptatrien-1-ylidene derivatives. The reaction typically occurs in the presence of a base such as sodium hydroxide and under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often lyophilized to obtain a stable powder form, which can be reconstituted for various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Substitution reactions can occur, particularly involving the sulfonate groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a base.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of sulfoxides or sulfones .

Aplicaciones Científicas De Investigación

Dihydro Indocyanine Green Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Employed in cellular imaging to study biological processes.

Medicine: Utilized in diagnostic imaging, particularly in angiography and tumor detection.

Industry: Applied in the development of new imaging technologies and materials .

Mecanismo De Acción

The primary mechanism of action of Dihydro Indocyanine Green Sodium Salt involves its fluorescence properties. When exposed to near-infrared light, the compound emits fluorescence, which can be detected and used for imaging purposes. This property is particularly useful in medical diagnostics, where it helps visualize blood flow and tissue perfusion .

Comparación Con Compuestos Similares

Structural and Optical Properties

Table 1: Comparative Analysis of Fluorescent Sodium Salt Dyes

Key Findings :

- Optical Shifts : The hydrogenation in Dihydro ICG likely red-shifts its absorption peak (~790 nm) compared to ICG (800 nm), though this requires experimental validation. ICG-Sulfo-OSu, a sulfonated derivative, shows a blue shift (780 nm) due to electronic effects from the succinimidyl ester group .

- Molecular Weight : Dihydro ICG’s estimated MW (~790 Da) is slightly higher than ICG (775 Da), while ICG-Sulfo-OSu’s larger structure (930 Da) reflects its functionalization for covalent binding .

Commercial Availability and Cost

Table 2: Pricing and Suppliers (Representative Data)

| Compound | Purity | Price (USD) | Supplier |

|---|---|---|---|

| Dihydro Indocyanine Green Na Salt | 90% | 11 | TRC |

| ICG | ≥95% | 286–3,800 | Aladdin, Biorb |

| ICG-Sulfo-OSu | ≥80% | Not disclosed | Interchim |

Note: Dihydro ICG’s lower cost reflects its niche research use, whereas clinical-grade ICG commands higher prices due to stringent manufacturing standards .

Actividad Biológica

Dihydro Indocyanine Green Sodium Salt (DICG) is a derivative of the well-known fluorescent dye Indocyanine Green (ICG). This compound is primarily utilized in medical imaging and diagnostic procedures due to its unique photophysical properties and biological activities. This article explores the biological activity of DICG, focusing on its mechanisms, applications, and relevant research findings.

DICG is a water-soluble tricarbocyanine dye with a peak spectral absorption in the near-infrared (NIR) range, specifically around 800 nm. It exhibits strong fluorescence properties, enabling its use in various imaging techniques. Upon administration, DICG binds predominantly to plasma proteins, particularly albumin, facilitating its distribution and retention in the bloodstream.

Key Properties

- Chemical Structure : this compound

- Absorption Peak : ~800 nm

- Fluorescence Emission : Shortwave infrared (SWIR) window (1000-2000 nm)

- Binding Affinity : Predominantly to β-lipoproteins and albumin

1. In Vivo Imaging

DICG is extensively used for real-time imaging of blood flow and tissue perfusion during surgical procedures. Its ability to provide high-contrast images makes it invaluable in visualizing microvascular structures.

| Study | Application | Outcome |

|---|---|---|

| Laparoscopic surgery | 99.9% success rate in visualizing microvascular blood flow | |

| Hepatobiliary imaging | Enhanced sensitivity and resolution compared to traditional methods |

2. Toxicity Studies

Research has indicated that DICG may exhibit photosensitizing toxicity under certain conditions. A study involving human retinal pigment epithelial (RPE) cells demonstrated that the elimination of sodium from the solvent reduced both the uptake of DICG and its associated toxicity when exposed to light.

- Toxicity Assessment Methods : Light microscopy, calcein AM staining, trypan blue exclusion test

- Findings : Reduced cell viability and mitochondrial activity were observed with sodium-containing solutions compared to sodium-free solutions .

Clinical Applications

DICG has been utilized in various clinical settings, particularly for assessing liver function and cardiac output. Its rapid hepatic uptake allows for effective monitoring of liver blood flow and function.

Clinical Relevance

- Cardiac Output Measurement : DICG provides reliable data for assessing heart function due to its rapid clearance from the bloodstream by the liver .

- Liver Function Tests : The dye's exclusive hepatic metabolism allows for accurate evaluations of liver health, making it suitable for patients with chronic liver disease .

Case Studies

Several case studies highlight the efficacy of DICG in clinical practice:

- Liver Surgery : A study demonstrated that intraoperative use of DICG improved visualization of hepatic structures, leading to enhanced surgical outcomes.

- Ophthalmic Procedures : In retinal surgeries, DICG has been used to visualize choroidal circulation effectively, aiding in the management of macular holes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Dihydro ICG Sodium Salt with high purity?

- Methodological Answer : Synthesis typically involves reduction of Indocyanine Green (ICG) using sodium borohydride under inert conditions, followed by purification via column chromatography or dialysis. Characterization should include UV-Vis spectroscopy (peak absorption ~780 nm), mass spectrometry (m/z 753.2 for [M-Na]⁻), and HPLC analysis (≥95% purity). Ensure reproducibility by documenting reaction parameters (temperature, pH, solvent ratios) and validating purity using orthogonal techniques .

Q. How can researchers assess the photostability and thermal stability of ICG-Na in physiological buffers?

- Methodological Answer : Perform accelerated stability studies by exposing ICG-Na solutions to controlled light (e.g., 650–850 nm laser irradiation) and temperature (37°C in PBS). Monitor degradation kinetics via absorbance decay at 780 nm and validate using fluorescence quenching assays. Include control experiments with antioxidants (e.g., ascorbic acid) to identify degradation pathways .

Q. What experimental controls are critical for validating ICG-Na’s fluorescence properties in biological imaging?

- Methodological Answer : Use negative controls (e.g., unstained tissues or cells) and reference standards (e.g., free ICG) to account for autofluorescence and batch variability. Calibrate imaging systems with known concentrations of ICG-Na and validate signal linearity across pH 6.5–7.4. Include quenching agents like sodium dithionite to confirm specificity .

Advanced Research Questions

Q. How can conflicting reports on ICG-Na’s fluorescence quantum yield (FQY) in different solvent systems be resolved?

- Methodological Answer : Conduct comparative studies using standardized solvents (e.g., DMSO, PBS) and calibrate FQY against rhodamine B as a reference. Account for solvent polarity, ionic strength, and aggregation effects via dynamic light scattering (DLS). Apply multivariate regression to identify dominant factors (e.g., solvent dielectric constant) contributing to discrepancies .

Q. What strategies optimize ICG-Na’s pharmacokinetic profiling in vivo while minimizing nonspecific tissue uptake?

- Methodological Answer : Use PEGylation or nanoparticle encapsulation to enhance circulation half-life. Employ dual-labeling techniques (e.g., ¹⁴C-ICG-Na + near-infrared imaging) to track biodistribution. Validate clearance pathways via hepatobiliary excretion studies in murine models and compare with microdialysis data. Apply compartmental modeling to distinguish free vs. bound dye .

Q. How should researchers design experiments to investigate ICG-Na’s interactions with serum proteins like albumin?

- Methodological Answer : Use fluorescence resonance energy transfer (FRET) with labeled albumin (e.g., FITC-albumin) to quantify binding affinity. Perform isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH). Validate using competitive binding assays with fatty acids (e.g., palmitate) to identify binding site competition .

Q. What analytical frameworks address discrepancies in ICG-Na’s singlet oxygen generation efficiency across studies?

- Methodological Answer : Standardize light dosimetry (e.g., irradiance, wavelength) and oxygen saturation levels. Use electron paramagnetic resonance (EPR) with TEMP traps to quantify singlet oxygen directly. Compare results with SOSG (Singlet Oxygen Sensor Green) assays, correcting for ICG-Na’s inner filter effect. Apply error-propagation analysis to identify dominant uncertainty sources .

Q. Data Analysis and Contradiction Management

Q. How can researchers reconcile contradictory data on ICG-Na’s cytotoxicity in primary vs. cancer cell lines?

- Methodological Answer : Perform dose-response assays (e.g., 0.1–100 µM) under standardized culture conditions (e.g., serum concentration, hypoxia). Use RNA-seq to identify cell-type-specific stress pathways (e.g., oxidative phosphorylation vs. glycolysis). Apply meta-analysis tools (e.g., PRISMA guidelines) to aggregate published data and assess bias .

Q. What statistical approaches validate ICG-Na’s role as a tracer in dynamic contrast-enhanced imaging?

- Methodological Answer : Use pharmacokinetic models (e.g., Tofts model) to derive parameters like Ktrans and ve. Validate with bootstrap resampling to assess parameter robustness. Compare with alternative tracers (e.g., gadolinium-based agents) using Bland-Altman plots .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of ICG-Na-based studies across laboratories?

Propiedades

IUPAC Name |

disodium;4-[2-[(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,5-dienyl]-1,1-dimethyl-2H-benzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N2O6S2.2Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;;/h6,8-13,18-27,39H,5,7,14-17,28-31H2,1-4H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2/b8-6+,23-9+,38-22+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMKDVKRPRLGDW-GFKHGPOOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CCCC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/CC/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747647 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132970-51-4 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.